molecular formula C15H30O3 B016855 (S)-Methyl 3-hydroxytetradecanoate CAS No. 76835-67-1

(S)-Methyl 3-hydroxytetradecanoate

Cat. No.: B016855
CAS No.: 76835-67-1
M. Wt: 258.4 g/mol
InChI Key: UOZZAMWODZQSOA-AWEZNQCLSA-N
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Description

(S)-Methyl 3-hydroxytetradecanoate is an organic compound belonging to the class of long-chain fatty acid esters It is a methyl ester derivative of (S)-3-hydroxytetradecanoic acid, which is a hydroxy fatty acid

Scientific Research Applications

(S)-Methyl 3-hydroxytetradecanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids in biological systems.

    Industry: It is used in the production of biodegradable polymers and surfactants.

Future Directions

The future directions of “(S)-Methyl 3-hydroxytetradecanoate” research could involve its use in the synthesis of polyhydroxyalkanoates . These polymers have potential applications in various fields, including biodegradable materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-hydroxytetradecanoate typically involves the esterification of (S)-3-hydroxytetradecanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of (S)-3-hydroxytetradecanoic acid and methanol into the reactor, with the acid catalyst being added in a controlled manner.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-hydroxytetradecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: The major products can include (S)-3-oxotetradecanoic acid or (S)-3-hydroxytetradecanoic acid.

    Reduction: The major product is (S)-3-hydroxytetradecanol.

    Substitution: The products depend on the substituent introduced, such as (S)-3-chlorotetradecanoate or (S)-3-bromotetradecanoate.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and lipases, leading to the release of (S)-3-hydroxytetradecanoic acid. This acid can then participate in various metabolic pathways, including beta-oxidation and the synthesis of complex lipids.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-hydroxytetradecanoic acid
  • ®-3-hydroxytetradecanoic acid
  • Methyl 3-hydroxytetradecanoate (racemic mixture)

Uniqueness

(S)-Methyl 3-hydroxytetradecanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Compared to its racemic mixture, the (S)-enantiomer may exhibit different biological activities and metabolic pathways.

Properties

IUPAC Name

methyl (3S)-3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZAMWODZQSOA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452253
Record name (S)-Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76835-67-1
Record name Methyl (S)-3-hydroxytetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76835-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of (S)-Methyl 3-hydroxytetradecanoate according to the research?

A1: The research investigates the potential of this compound and its enantiomer as antioxidants and enzyme inhibitors []. Further studies are needed to explore specific applications in these areas.

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